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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335 Get Quote

Welcome to the technical support center for BMS-199264. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on controlling

for the effects of vehicle formulations in experiments using BMS-199264. Below you will find

frequently asked questions (FAQs) and troubleshooting guides to ensure the successful and

accurate use of BMS-199264 in your research.

Frequently Asked Questions (FAQs)
Q1: What is BMS-199264 and why is a special vehicle required?

A1: BMS-199264 is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, with an IC50

of 0.5 μM. It does not inhibit F1F0 ATP synthase activity. This selectivity allows for the study of

the specific role of ATP hydrolysis in cellular processes, particularly under ischemic conditions.

[1][2][3][4] BMS-199264 is a hydrophobic molecule with poor water solubility, necessitating the

use of organic solvents or specialized formulations to achieve a stable and effective

concentration for in vitro and in vivo experiments.

Q2: What are the recommended vehicle formulations for BMS-199264?

A2: Several vehicle formulations have been reported for in vivo administration of BMS-199264.

The choice of vehicle will depend on the experimental model, route of administration, and

desired dosage. Common formulations include:

For Intravenous (IV) or Intraperitoneal (IP) Injection:
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10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

10% DMSO, 90% (20% SBE-β-CD in Saline)

For Oral Gavage:

10% DMSO, 90% Corn Oil

For in vitro studies, such as with isolated mitochondria or cells, a low concentration of DMSO

(e.g., 0.04%) in the final assay buffer is often used.[3]

Q3: What are the potential off-target effects of the vehicle components?

A3: The components of the vehicle formulations can have their own biological effects, which

must be controlled for.

Dimethyl Sulfoxide (DMSO): While widely used, DMSO can have pleiotropic effects,

including anti-inflammatory, analgesic, and muscle relaxant properties. At concentrations

above 1%, it can be toxic to some cell lines. Even at low concentrations, it can alter gene

expression and cellular signaling pathways.[5] It is recommended to keep the final DMSO

concentration in in vitro assays at or below 0.1% and in vivo at the lowest effective

concentration.

Polyethylene Glycol 300 (PEG300): Generally considered to have low toxicity, but long-term

administration may lead to kidney and liver effects.[6]

Tween-80 (Polysorbate 80): A surfactant used to increase solubility. It can have biological

effects, including mild to moderate depression of the central nervous system in animal

models.[7]

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A solubilizing agent that is generally well-

tolerated. However, at very high doses in rats (3000 mg/kg), it has been associated with

renal tubular vacuolation and foamy macrophages in the liver and lungs.[8] Doses up to

1500 mg/kg in dogs showed no evidence of kidney toxicity.[8]

Corn Oil: Commonly used for oral gavage of lipophilic compounds. However, it can have

dose-dependent effects on gene expression, particularly those related to the immune
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response.[9][10] Chronic exposure in mice has been linked to alterations in motor

coordination and spatial memory.[7]

Q4: How do I properly control for vehicle effects in my experiments?

A4: A vehicle control group is essential. This group should receive the exact same vehicle

formulation, at the same volume and by the same route of administration as the BMS-199264-

treated group, but without the active compound. This allows you to distinguish the effects of

BMS-199264 from any effects of the vehicle itself.

Troubleshooting Guides
Issue: My BMS-199264 is precipitating out of the vehicle solution.

Possible Cause Solution

Improper mixing order.

Always dissolve BMS-199264 completely in the

primary solvent (e.g., DMSO) first before adding

co-solvents or aqueous components. Add

aqueous solutions slowly while vortexing.

Temperature fluctuations.

Prepare formulations at room temperature or

slightly warm (37°C) to aid dissolution. Avoid

repeated freeze-thaw cycles of stock solutions.

Concentration exceeds solubility limit.

Try preparing a more dilute stock solution.

Perform a solubility test to determine the

maximum achievable concentration in your

chosen vehicle.

Water contamination in DMSO.

Use anhydrous, high-purity DMSO, as water can

significantly reduce the solubility of hydrophobic

compounds.

Issue: I am observing unexpected physiological or behavioral changes in my vehicle control

group.
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Possible Cause Solution

Toxicity from high concentrations of vehicle

components.

Reduce the concentration of co-solvents like

DMSO to the lowest effective level. Refer to the

quantitative data table below for toxicity

information.

Biological activity of the vehicle.

Corn oil, for example, can have immunological

and neurological effects.[7][9][10] Consider

using an alternative vehicle if the observed

effects interfere with your experimental

endpoints.

Improper administration technique.

Ensure proper training on the administration

route (e.g., oral gavage, IV injection) to minimize

stress and potential injury to the animals.

Quantitative Data on Vehicle Component Toxicity
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Vehicle

Component
Animal Model

Route of

Administration
LD50 Notes

DMSO Mouse Intraperitoneal 6.2 mL/kg [5]

Rat Intraperitoneal 9.9 mL/kg [5]

PEG 400 Mouse & Rat Not specified >25 mL/kg [11]

Tween 20 Mouse & Rat Not specified >25 mL/kg [11]

SBE-β-CD Rat Oral (14-day) >2000 mg/kg

No significant

toxicity observed.

[12]

Rat Not specified 3000 mg/kg

Mild kidney and

liver toxicity

observed.[8]

Dog Not specified >1500 mg/kg

No

histopathological

evidence of

kidney toxicity.[8]

Experimental Protocols
Protocol 1: Preparation of 10% DMSO, 40% PEG300, 5%
Tween-80, 45% Saline Vehicle for BMS-199264

Prepare a concentrated stock solution of BMS-199264 in 100% DMSO. For example, to

make a 25 mg/mL stock, dissolve 25 mg of BMS-199264 in 1 mL of DMSO.

To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL BMS-199264 stock

solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c.

Add 50 µL of Tween-80 and mix again until the solution is clear. d. Slowly add 450 µL of

saline while vortexing to ensure the solution remains clear.

The final concentration of BMS-199264 in this formulation will be 2.5 mg/mL.
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Prepare the vehicle control by following the same steps but using 100 µL of pure DMSO

instead of the BMS-199264 stock solution.

Protocol 2: Preparation of 10% DMSO, 90% (20% SBE-β-
CD in Saline) Vehicle for BMS-199264

Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of

0.9% saline. Gentle heating (37°C) or sonication may be required to fully dissolve the SBE-β-

CD.

Prepare a concentrated stock solution of BMS-199264 in 100% DMSO.

To prepare 1 mL of the final formulation: a. Take 100 µL of the BMS-199264 stock solution in

DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Vortex thoroughly to

ensure a clear solution.

Prepare the vehicle control by mixing 100 µL of pure DMSO with 900 µL of the 20% SBE-β-

CD in saline solution.

Protocol 3: Preparation of 10% DMSO, 90% Corn Oil
Vehicle for BMS-199264 (for Oral Gavage)

Prepare a concentrated stock solution of BMS-199264 in 100% DMSO.

To prepare the final formulation: a. Dissolve the desired amount of BMS-199264 in a volume

of DMSO that will constitute 10% of the final volume. b. Add corn oil to make up the

remaining 90% of the volume. c. For difficult-to-dissolve compounds, gentle warming of the

corn oil (to around 42°C) before mixing may improve solubility.[13] Vortex thoroughly. A brief

sonication may also be beneficial.

Prepare the vehicle control by mixing 10% DMSO with 90% corn oil.
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Caption: Signaling pathway of F1F0 ATP Synthase and sites of inhibition.
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Caption: Experimental workflow for in vivo studies with vehicle control.
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Precipitation Observed
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Caption: Troubleshooting logic for BMS-199264 precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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